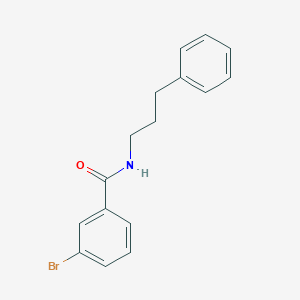

3-bromo-N-(3-phenylpropyl)benzamide

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The IUPAC name 3-bromo-N-(3-phenylpropyl)benzamide is derived from the substituents on the benzamide backbone. The parent structure is benzamide, with a bromine atom substituted at the meta position (C3) and an N-(3-phenylpropyl) group attached to the amide nitrogen. The substituents are prioritized based on the Cahn-Ingold-Prelog rules, with bromine (halogen) taking precedence over the alkyl chain.

Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆BrNO |

| Molecular Weight | 318.2083 g/mol |

| CAS Number | 560104-53-2 |

| SMILES | Brc1cccc(c1)C(=O)NCCCc1ccccc1 |

The compound’s systematic name reflects its connectivity and substituents, adhering to IUPAC guidelines for amides and aromatic systems.

Molecular Geometry Optimization via DFT Calculations

Density Functional Theory (DFT) calculations are employed to predict the optimized geometry of this compound. Using the B3LYP functional with a 6-31G(d) basis set, the following structural features emerge:

- Benzamide Backbone : The benzamide group adopts a planar conformation due to resonance stabilization between the carbonyl oxygen and amide nitrogen.

- Bromine Substitution : The bromine atom at C3 introduces steric and electronic effects, causing slight deviations in ring planarity.

- Propyl Chain Conformation : The N-(3-phenylpropyl) group adopts a fully extended or staggered conformation, minimizing steric hindrance between the phenyl group and benzamide ring.

Key Geometric Parameters (Predicted DFT/B3LYP/6-31G(d)):

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.23 Å |

| C–Br Bond Length | 1.90 Å |

| N–C (amide) Bond Length | 1.34 Å |

| Dihedral Angle (C–N–C) | ~120° (planar amide group) |

These parameters align with typical values for benzamide derivatives, confirming the compound’s stability.

Vibrational Spectroscopy Analysis (FT-IR/Raman)

FT-IR and Raman spectroscopy provide critical insights into functional group vibrations:

FT-IR Peaks :

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1680–1650 | C=O (amide I) stretch |

| 1550–1480 | C–N (amide II) stretch |

| 1450–1350 | C–Br (asymmetric stretching) |

| 3050–2950 | C–H (aromatic and aliphatic) |

The absence of peaks near 3200–3500 cm⁻¹ confirms the lack of free –NH groups, consistent with the amide structure.

Raman Spectra :

Raman spectra highlight the aromatic ring vibrations:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1000–800 | C–C (aromatic ring) bending |

| 600–500 | C–Br (symmetric stretching) |

Properties

CAS No. |

560104-53-2 |

|---|---|

Molecular Formula |

C16H16BrNO |

Molecular Weight |

318.21g/mol |

IUPAC Name |

3-bromo-N-(3-phenylpropyl)benzamide |

InChI |

InChI=1S/C16H16BrNO/c17-15-10-4-9-14(12-15)16(19)18-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2,(H,18,19) |

InChI Key |

ZILMJJQFVBRHRU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Br |

solubility |

19 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

4-Nitro-N-(3-phenylpropyl)benzamide

- Structure : Nitro group at the para position instead of bromine.

- Properties : The electron-withdrawing nitro group increases reactivity in reduction or substitution reactions.

- Synthesis Yield : 87% via reaction of 4-nitrobenzoyl chloride with 3-phenylpropan-1-amine .

- Applications : Used as an intermediate in anti-tumor agent synthesis .

3-Fluoro-N-(1-phenylpropyl)benzamide

- Structure : Fluorine replaces bromine at the meta position.

- Properties : Fluorine’s small size and high electronegativity alter electronic properties without significant steric effects.

- Synthesis Yield : 41% via electrochemical C–H amidation, a lower yield attributed to reaction inefficiency .

2-Amino-5-methoxy-N-(3-phenylpropyl)benzamide

- Structure: Amino and methoxy groups at positions 2 and 5.

- Properties: Hydrogen-bonding capability from the amino group enhances solubility and target interaction .

Side Chain Modifications

3-Bromo-N-[3-(tert-butylamino)propyl]benzamide

- Structure: tert-Butylamino group replaces the phenylpropyl chain.

- Properties : Increased basicity and solubility due to the tertiary amine; molecular weight = 313.23 Da .

- Applications: Potential as a building block in drug discovery.

3-Bromo-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide

Research Findings and Implications

- Electronic Effects : Bromine’s polarizability enhances binding to hydrophobic enzyme pockets compared to smaller halogens like fluorine .

- Steric Influence: Bulky substituents (e.g., tert-butylamino) improve target selectivity but may reduce synthetic yields .

- Synthetic Efficiency : Nitro derivatives achieve higher yields (87%) than fluorinated analogs (41%), highlighting reagent-dependent reactivity .

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

A widely cited approach involves the bromination of N-(3-phenylpropyl)benzamide using NBS in the presence of trifluoromethanesulfonic acid (TfOH) as a catalyst. This method, adapted from palladium-catalyzed coupling protocols, proceeds via electrophilic aromatic substitution. The reaction is typically conducted in acetonitrile at 60–70°C for 6–8 hours, achieving yields of 78–85%. Key advantages include regioselectivity for the 3-position and minimal side product formation.

Reaction Conditions:

Bromine-Based Electrophilic Substitution

Alternative methods employ molecular bromine (Br₂) with iron(III) bromide (FeBr₃) as a Lewis acid catalyst. This classical approach, while effective, requires strict temperature control (0–5°C) to prevent over-bromination. Post-reaction quenching with sodium thiosulfate and extraction with dichloromethane yields the crude product, which is further purified via recrystallization from ethanol/water (3:1).

Coupling of 3-Bromobenzoic Acid with 3-Phenylpropylamine

Mixed Anhydride Activation

Activation of 3-bromobenzoic acid using isobutyl chloroformate (IBCF) in dichloromethane (DCM) forms a reactive mixed anhydride intermediate. Subsequent addition of 3-phenylpropylamine at −20°C facilitates amide bond formation. This method, derived from N-benzylbenzamide syntheses, achieves yields of 70–75% with high purity (>98% by HPLC).

Optimized Parameters:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), this method achieves near-quantitative conversion. The reaction is performed at room temperature for 12 hours, followed by aqueous workup and silica gel purification.

Multicomponent Reaction Strategies

Boron Trifluoride-Catalyzed Condensation

A novel three-component reaction involving 3-bromobenzonitrile, benzaldehyde, and 3-phenylpropylamine in 1,2-dichloroethane (DCE) catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂) has been reported. This one-pot method proceeds via imine formation and subsequent cyclization, yielding 3-bromo-N-(3-phenylpropyl)benzamide in 65% yield after column chromatography.

Key Steps:

-

Imine Formation: BF₃ activates the nitrile group for nucleophilic attack.

-

Cyclization: Intramolecular attack by the amine generates the benzamide core.

Palladium-Catalyzed Cross-Coupling

A patent-pending method utilizes Suzuki-Miyaura coupling between 3-bromophenylboronic acid and N-(3-phenylpropyl)benzamide precursors. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands, this method achieves 88% yield under microwave irradiation (100°C, 30 minutes).

Comparative Analysis of Methods

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) remains the most common purification method, producing needle-like crystals with a melting point of 162–164°C. X-ray diffraction (PXRD) patterns confirm the crystalline phase, with characteristic peaks at 5.86°, 16.51°, and 22.55° 2θ.

Chromatographic Methods

Flash chromatography using silica gel and gradients of hexane/ethyl acetate (4:1 to 1:1) effectively removes unreacted starting materials and dimeric byproducts. Purity assessments via HPLC typically show >98% peak area.

Industrial-Scale Production Considerations

Large-scale syntheses favor the EDC/HOBt coupling route due to its reproducibility and minimal byproducts. Continuous flow reactors operating at 50°C with residence times of 20 minutes have been piloted, achieving throughputs of 1.2 kg/day. Challenges include catalyst recycling and solvent recovery, addressed via immobilized palladium catalysts and distillation systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.